2-Amino-3-methoxybenzoic Acid-d3
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Overview
Description
2-Amino-3-methoxybenzoic Acid-d3 is a deuterated form of 2-Amino-3-methoxybenzoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 2-Amino-3-methoxybenzoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired deuterated compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxybenzoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include quinones, reduced amines, and various substituted benzoic acids. These products have diverse applications in different fields of research .
Scientific Research Applications
2-Amino-3-methoxybenzoic Acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as a reference material in quality control
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxybenzoic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its deuterated form allows for detailed studies of reaction mechanisms and metabolic pathways due to the isotopic effects of deuterium .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxybenzoic Acid
- 2-Amino-3-methylbenzoic Acid
- 3-Methoxyanthranilic Acid
Uniqueness
2-Amino-3-methoxybenzoic Acid-d3 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .
Biological Activity
2-Amino-3-methoxybenzoic acid-d3, also known as 3-methoxyanthranilic acid-d3, is a deuterated derivative of 2-amino-3-methoxybenzoic acid. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉D₃NO₃
- Molecular Weight : 167.16 g/mol
- Appearance : White to pale yellow crystalline powder
- Melting Point : 169-173 °C
- Solubility : Soluble in polar solvents like methanol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from damage.
Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and may downregulate the expression of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
The biological activity of this compound is attributed to its structural features that allow it to interact with various biomolecules:
- Nucleophilic Interactions : The amino group can form covalent bonds with electrophilic sites on proteins, potentially altering their function.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and microbial metabolism.
- Cell Membrane Disruption : The hydrophobic methoxy group enhances its ability to integrate into lipid membranes, affecting membrane integrity.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
In Vivo Anti-inflammatory Study
In a mouse model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-4-methoxybenzoic acid | Para substitution of methoxy group | Exhibits different antimicrobial activity |
2-Amino-5-methoxybenzoic acid | Meta substitution of methoxy group | May have distinct anti-inflammatory effects |
Anthranilic Acid | No methoxy group; only amino and carboxy | Known for significant biological activity |
3-Methoxyaniline | Amino group at position 3 | Primarily used as a dye precursor |
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-amino-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3 |
InChI Key |
SXOPCLUOUFQBJV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1N)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.